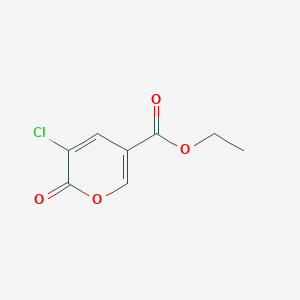
Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C8H7ClO4 It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and mild heating.
Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, tetrahydrofuran), and low temperatures.
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid), and controlled temperatures.
Major Products Formed
Substitution: Various substituted pyran derivatives.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
科学的研究の応用
Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those with potential antimicrobial or anticancer properties.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is investigated for its biological activity and potential therapeutic applications.
作用機序
The mechanism of action of ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or analog being studied.
類似化合物との比較
Ethyl 3-chloro-2-oxo-2H-pyran-5-carboxylate can be compared with other similar compounds such as:
Ethyl 2-oxo-2H-pyran-5-carboxylate: Lacks the chlorine atom, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
3-Chloro-2-oxo-2H-pyran-5-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity compared to the ester form.
特性
分子式 |
C8H7ClO4 |
|---|---|
分子量 |
202.59 g/mol |
IUPAC名 |
ethyl 5-chloro-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C8H7ClO4/c1-2-12-7(10)5-3-6(9)8(11)13-4-5/h3-4H,2H2,1H3 |
InChIキー |
ZTAZPVVCQIDQKV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=COC(=O)C(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


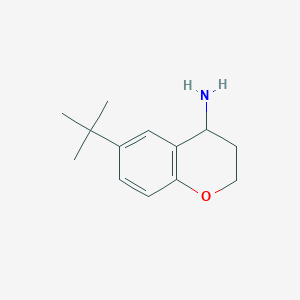
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
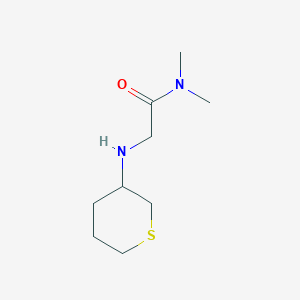
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)
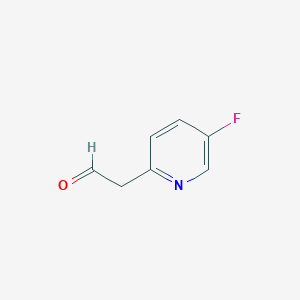
![1-(Benzo[d]isothiazol-5-yl)ethanone](/img/structure/B13013653.png)


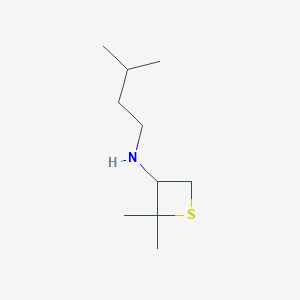
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)
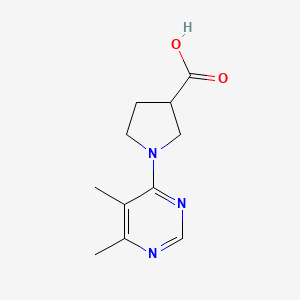
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
